molecular formula C8H13NO4 B2737331 3-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 1706428-77-4

3-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2737331
CAS No.: 1706428-77-4
M. Wt: 187.195
InChI Key: NAUCURGOLKRMOT-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid is a chemical compound belonging to the class of pyrrolidine derivatives. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethoxycarbonyl group attached to the second carbon of the ring. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrrolidine-2-carboxylic acid as the starting material.

  • Ethoxycarbonylation: The carboxylic acid group is then converted to an ethoxycarbonyl group through an esterification reaction using ethanol and a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis process is scaled up using reactors that allow for continuous flow and precise control of reaction conditions.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives.

  • Reduction: Reduction reactions can convert the pyrrolidine ring to piperidine derivatives.

  • Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Pyrrolidone derivatives.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: Various esters or amides depending on the nucleophile used.

Chemistry:

  • Synthetic Intermediate: this compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Catalyst: It can act as a catalyst or ligand in various chemical reactions.

Biology:

  • Biological Studies: The compound is used in biological studies to understand the role of pyrrolidine derivatives in biological systems.

  • Drug Development: It serves as a precursor in the development of pharmaceuticals.

Medicine:

  • Pharmaceuticals: It is used in the synthesis of drugs that target various diseases.

  • Research: It is a subject of research for its potential therapeutic effects.

Industry:

  • Material Science: It is used in the production of materials with specific properties.

  • Chemical Industry: It is utilized in the manufacturing of various chemical products.

Mechanism of Action

The mechanism by which 3-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Pyrrolidine-2-carboxylic acid: Lacks the ethoxycarbonyl group.

  • Pyrrolidone derivatives: Result from the oxidation of pyrrolidine rings.

  • Piperidine derivatives: Result from the reduction of pyrrolidine rings.

Uniqueness:

  • Ethoxycarbonyl Group: The presence of the ethoxycarbonyl group distinguishes it from other pyrrolidine derivatives, providing unique chemical reactivity and properties.

This compound's versatility and unique properties make it a valuable asset in various scientific and industrial applications. Its continued study and application hold promise for future advancements in multiple fields.

Properties

IUPAC Name

3-ethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-2-13-8(12)5-3-4-9-6(5)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUCURGOLKRMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706428-77-4
Record name 3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid
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